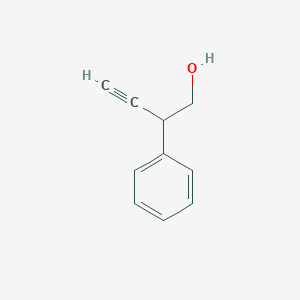
2-Phenylbut-3-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylbut-3-yn-1-ol is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
1. Intermediate in Organic Synthesis
2-Phenylbut-3-yn-1-ol serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
2. One-Pot Multicomponent Reactions
The compound has been utilized in one-pot multicomponent reactions, which streamline the synthesis process by combining multiple steps into a single reaction. This method enhances yield and reduces the need for extensive purification processes. For instance, it has been employed in the synthesis of triazole derivatives through reactions with azides and halides, demonstrating its utility in creating complex molecular architectures efficiently .
Biological Applications
1. Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. A study reported significant inhibition zones against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent. The compound's structure contributes to its ability to disrupt bacterial cell membranes, leading to cell death .
2. Anti-inflammatory Properties
In vitro studies have shown that this compound can modulate inflammatory cytokines. Experiments using human cell lines demonstrated a notable reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) levels, suggesting its potential role in anti-inflammatory therapies.
3. Antioxidant Effects
The compound has also been studied for its antioxidant properties. Investigations revealed that it effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide, indicating its potential use in combating oxidative stress-related diseases.
Industrial Applications
1. Precursor for Terpenes and Terpenoids
In industrial settings, this compound is used as a precursor for the production of terpenes and terpenoids, which are crucial in the fragrance and flavor industries. Its ability to undergo various transformations makes it an essential building block for synthesizing complex natural products .
Case Studies
1. Antimicrobial Efficacy Study
A study evaluated the antimicrobial effects of this compound against various bacterial strains such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting its potential use as an effective antimicrobial agent.
2. Anti-inflammatory Research
In controlled experiments using human cell lines, this compound was tested for its ability to modulate inflammatory cytokines. The results showed a notable decrease in TNF-alpha and IL-6 levels, supporting its role in anti-inflammatory therapy .
3. Oxidative Stress Studies
An investigation into the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide, further highlighting its therapeutic potential.
属性
CAS 编号 |
4378-00-1 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 |
InChI 键 |
LXHRCMUFNALUGM-UHFFFAOYSA-N |
规范 SMILES |
C#CC(CO)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













